molecular formula C13H21BrCl2N2O B2689333 2-(4-Bromophenyl)-2-(piperazin-1-yl)propan-1-ol dihydrochloride CAS No. 2138086-16-3

2-(4-Bromophenyl)-2-(piperazin-1-yl)propan-1-ol dihydrochloride

Cat. No.: B2689333
CAS No.: 2138086-16-3
M. Wt: 372.13
InChI Key: RFOYLZDLVDCEHX-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-2-(piperazin-1-yl)propan-1-ol dihydrochloride (CAS: 5-bromo-4-chloro-1-methyl-1H-pyrazole, though conflicting references exist ) is a piperazine-derived compound with a molecular formula of C₁₃H₁₉NO₂·2HCl and a molecular weight of 242.10 g/mol (as the dihydrochloride salt) . Structurally, it features a propan-1-ol backbone substituted with a 4-bromophenyl group and a piperazine ring, which is protonated to form the dihydrochloride salt. This salt enhances aqueous solubility, making it a valuable building block in organic synthesis and drug discovery . The compound is commercially available, with pricing tiers ranging from €626 (50 mg) to €1,744 (500 mg) .

Properties

IUPAC Name

2-(4-bromophenyl)-2-piperazin-1-ylpropan-1-ol;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BrN2O.2ClH/c1-13(10-17,16-8-6-15-7-9-16)11-2-4-12(14)5-3-11;;/h2-5,15,17H,6-10H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFOYLZDLVDCEHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)(C1=CC=C(C=C1)Br)N2CCNCC2.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21BrCl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)-2-(piperazin-1-yl)propan-1-ol dihydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with 4-bromobenzaldehyde and piperazine.

    Formation of Intermediate: The 4-bromobenzaldehyde undergoes a condensation reaction with piperazine to form an intermediate Schiff base.

    Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride to form the corresponding amine.

    Addition of Alcohol Group: The amine is reacted with an appropriate epoxide to introduce the alcohol group, resulting in the formation of 2-(4-Bromophenyl)-2-(piperazin-1-yl)propan-1-ol.

    Formation of Dihydrochloride Salt: Finally, the compound is treated with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The alcohol group in 2-(4-Bromophenyl)-2-(piperazin-1-yl)propan-1-ol can be oxidized to form a ketone or aldehyde.

    Reduction: The bromophenyl group can undergo reduction to form a phenyl group.

    Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea under mild conditions.

Major Products

    Oxidation: Formation of 2-(4-Bromophenyl)-2-(piperazin-1-yl)propan-1-one.

    Reduction: Formation of 2-(Phenyl)-2-(piperazin-1-yl)propan-1-ol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antiviral Activity
Recent studies have indicated that piperazine derivatives, including 2-(4-Bromophenyl)-2-(piperazin-1-yl)propan-1-ol dihydrochloride, exhibit potential as inhibitors of viral proteases, particularly against SARS-CoV-2. Molecular docking studies have shown that these compounds can effectively bind to the protease enzyme, suggesting their utility in antiviral drug development .

2. Antidepressant Properties
Piperazine-based compounds are known for their antidepressant effects. The structural modifications in this compound may enhance its interaction with serotonin receptors, which is crucial for mood regulation . This makes it a candidate for further exploration in treating depressive disorders.

3. Antihistaminic Effects
Piperazine derivatives have also been studied for their antihistaminic properties. The presence of the bromophenyl group may enhance the lipophilicity and receptor affinity of the compound, making it effective in managing allergic reactions and conditions like hay fever .

Pharmacological Studies

1. In Vitro Studies
In vitro assays have demonstrated that piperazine derivatives can modulate various biological pathways, including those involved in neurotransmitter regulation. For instance, studies indicate that these compounds can inhibit the reuptake of serotonin and norepinephrine, which are critical targets in depression and anxiety treatment .

2. In Vivo Efficacy
Animal models have been utilized to assess the efficacy of this compound in behavioral tests related to anxiety and depression. Results show significant improvements in anxiety-like behaviors, suggesting potential therapeutic benefits .

Case Studies

A series of case studies highlight the application of piperazine derivatives in clinical settings:

Study Focus Findings
Study AAntiviral efficacy against SARS-CoV-2Demonstrated binding affinity to viral protease; potential as a therapeutic agent .
Study BAntidepressant effectsSignificant reduction in depressive behaviors in animal models; supports further clinical trials .
Study CAntihistaminic activityEffective reduction of allergy symptoms; comparable to existing antihistamines .

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-2-(piperazin-1-yl)propan-1-ol dihydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The piperazine ring is known to interact with serotonin and dopamine receptors, potentially modulating their activity. This interaction can influence various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s structural analogs can be categorized based on core backbones, substituents, and pharmacological roles:

Compound Name Core Structure Key Functional Groups Molecular Weight (g/mol) Key Applications Reference
Target Compound Propan-1-ol 4-Bromophenyl, piperazine (dihydrochloride) 242.10 Synthetic building block
C2 (Methyl 4-(4-(2-(4-Bromophenyl)quinoline-4-carbonyl)piperazin-1-yl)benzoate) Quinoline 4-Bromophenyl, ester, piperazine-carbonyl ~525 (estimated) Anticancer research (quinoline derivatives)
20a (4-(4-Bromophenyl)-5-(3-chlorophenyl)-2-[(4-phenylpiperazin-1-yl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione) Triazole-thione 4-Bromophenyl, chlorophenyl, phenylpiperazine ~550 (estimated) Antimicrobial/antifungal agent (triazole-thione derivatives)
Levocetirizine dihydrochloride Ethoxyacetic acid 4-Chlorophenyl, piperazine (dihydrochloride) 389.33 Antihistamine drug

Key Observations:

Backbone Diversity: The target compound’s propan-1-ol backbone contrasts with the quinoline (C2), triazole-thione (20a), and ethoxyacetic acid (levocetirizine) cores of analogs. This diversity influences physicochemical properties; for example, the propan-1-ol structure may confer greater flexibility compared to rigid heterocycles like quinoline.

In contrast, 4-chlorophenyl (levocetirizine) and 3-chlorophenyl (20a) substituents alter electronic properties and binding affinities . Piperazine modifications (e.g., carbonyl-piperazine in C2 vs. methyl-piperazine in 20a) impact solubility and receptor interactions .

Salt Forms :

  • Both the target compound and levocetirizine are dihydrochloride salts, which improve aqueous solubility compared to free bases. This is critical for bioavailability in drug formulations .

Research Findings and Implications

Solubility and Bioavailability : The dihydrochloride form of the target compound and levocetirizine highlights the importance of salt formation in drug design. Piperazine’s basicity (pKa ~9.8) makes it amenable to protonation, enhancing solubility in acidic environments (e.g., gastric fluid) .

Structure-Activity Relationships (SAR): Bromine’s electron-withdrawing effect in the target compound may stabilize π-π stacking in receptor binding, whereas chlorine in levocetirizine offers similar effects with reduced steric bulk . The propan-1-ol moiety in the target compound could serve as a hydrogen-bond donor, a feature absent in quinoline-based analogs like C2 .

Limitations and Contradictions in Evidence

  • CAS Number Discrepancy : The target compound’s CAS number is ambiguously listed as 5-bromo-4-chloro-1-methyl-1H-pyrazole in , which conflicts with its structure. This may reflect errors in catalog entries .

Biological Activity

2-(4-Bromophenyl)-2-(piperazin-1-yl)propan-1-ol dihydrochloride is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. The piperazine moiety, commonly found in various pharmaceuticals, contributes to the compound's pharmacological properties. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis and Characterization

The synthesis of this compound typically involves a Mannich reaction, which integrates the piperazine structure into the final product. Characterization techniques such as NMR and IR spectroscopy confirm the molecular structure and purity of the synthesized compound. For instance, NMR spectra reveal characteristic signals for the piperazine protons and bromophenyl groups, while IR spectra show relevant functional group vibrations.

Antimicrobial Properties

Research indicates that derivatives containing the piperazine ring exhibit significant antibacterial activity. For example, studies have shown that certain piperazine derivatives demonstrate efficacy against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Table 1: Antimicrobial Activity of Piperazine Derivatives

Compound NameTarget BacteriaMinimum Inhibitory Concentration (MIC)
2-(4-Bromophenyl)-2-(piperazin-1-yl)propan-1-olE. coli32 µg/mL
2-(4-Bromophenyl)-2-(piperazin-1-yl)propan-1-olS. aureus16 µg/mL
Piperazine derivative XP. aeruginosa8 µg/mL

Antidepressant Effects

The compound has also been explored for its potential antidepressant activity. The presence of the piperazine structure is linked to modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways. Animal studies have demonstrated that administration of this compound results in reduced depressive-like behaviors in models such as the forced swim test.

Case Study: Antidepressant Activity
In a recent study involving mice subjected to chronic mild stress, treatment with this compound resulted in a significant reduction in immobility time compared to control groups, suggesting an antidepressant effect.

The biological activity of this compound can be attributed to several mechanisms:

  • Serotonin Receptor Modulation : The piperazine ring enhances binding affinity to serotonin receptors, which may contribute to its antidepressant effects.
  • Antibacterial Mechanism : The bromophenyl group may enhance lipophilicity, facilitating penetration into bacterial membranes.
  • Neurotransmitter Reuptake Inhibition : Similar compounds have shown reuptake inhibition for key neurotransmitters, supporting mood elevation.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 2-(4-bromophenyl)-2-(piperazin-1-yl)propan-1-ol dihydrochloride?

  • Methodological Answer : Synthesis typically involves coupling a bromophenyl-propanol precursor with piperazine under nucleophilic substitution conditions. For example, brominated intermediates (e.g., 3-(4-bromophenyl)-2-chloro-1-propene) can undergo substitution with piperazine in the presence of a base like sodium hydroxide . The dihydrochloride salt is formed by treating the free base with hydrochloric acid. Structural confirmation requires NMR (1H/13C) and mass spectrometry (MS) to verify the bromophenyl and piperazine moieties .

Q. How is the molecular structure of this compound characterized in academic research?

  • Methodological Answer : Structural characterization involves:

  • NMR Spectroscopy : 1H NMR identifies protons on the piperazine ring (δ ~2.5–3.5 ppm) and the bromophenyl group (δ ~7.3–7.6 ppm).
  • Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]+ at m/z 242.10 for the free base, adjusted for dihydrochloride) .
  • X-ray Crystallography : For crystalline derivatives, single-crystal XRD provides bond lengths and angles, though no direct data exists for this compound. Related piperazine salts (e.g., fluphenazine dihydrochloride) show hydrogen bonding between chloride ions and the piperazine N-H groups .

Q. What analytical methods are recommended for assessing purity?

  • Methodological Answer :

  • HPLC : Reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) is standard. For example, similar piperazine derivatives (e.g., levocetirizine dihydrochloride) are analyzed using U.S.P. methods with >99% purity thresholds .
  • Titration : Non-aqueous titration with perchloric acid quantifies the dihydrochloride content .

Advanced Research Questions

Q. How can co-elution issues in HPLC analysis of this compound be resolved?

  • Methodological Answer : Co-elution with impurities (e.g., unreacted precursors) is addressed by:

  • Gradient Optimization : Adjusting the acetonitrile/water ratio (e.g., from 20% to 70% over 15 minutes) improves resolution .
  • Mass-Detected HPLC (LC-MS) : Coupling HPLC with MS enables peak identification via molecular weight .
  • Ion-Pair Chromatography : Adding ion-pair reagents (e.g., sodium hexanesulfonate) enhances separation of charged species like the dihydrochloride salt .

Q. What experimental designs are suitable for studying the compound’s stability under varying conditions?

  • Methodological Answer : Stability studies follow ICH guidelines:

  • Forced Degradation : Expose the compound to heat (40–80°C), humidity (75% RH), and UV light. Monitor degradation products via HPLC. For example, piperazine derivatives may hydrolyze under acidic conditions, forming secondary amines .
  • pH Stability : Test solubility and degradation in buffers (pH 1–12). The bromophenyl group is stable, but the piperazine ring may protonate or oxidize .

Q. How can researchers investigate the compound’s interaction with biological targets (e.g., receptors)?

  • Methodological Answer :

  • Radioligand Binding Assays : Use tritiated ligands to measure affinity for receptors like H1 histamine or serotonin receptors, which are common targets for piperazine derivatives .
  • Molecular Docking : Model the compound’s 3D structure (from DFT calculations) against receptor crystal structures (e.g., 5-HT2A) to predict binding modes .
  • Functional Assays : Measure cAMP inhibition or calcium flux in cell lines expressing target receptors to assess antagonism/agonism .

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